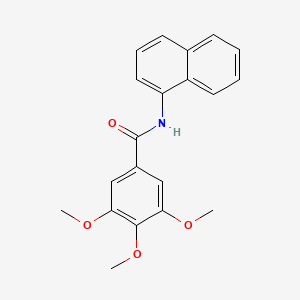

3,4,5-trimethoxy-N-1-naphthylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-trimethoxy-N-(1-naphthyl)benzamide is a chemical compound with the molecular formula C20H19NO4 . It is a part of a collection of rare and unique chemicals provided to early discovery researchers .

Molecular Structure Analysis

The molecular weight of 3,4,5-trimethoxy-N-(1-naphthyl)benzamide is 337.37 . The exact structure can be found in the referenced chemical databases .Applications De Recherche Scientifique

- The Schiff base derived from N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+.2Cl-) has been employed for fluoride ion recognition .

- This compound, N-2-[3,4-dimethoxybenzylidene)amino]ethylamine (LH), crystallizes in an orthorhombic system and possesses syn-configuration about the azomethine bond.

- The Bratton–Marshall reagent, a free base of N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+.2Cl-), is used for colorimetric analysis of arylamine-type drugs .

- The free base of N-(1-naphthyl)ethylenediamine dihydrochloride forms charge transfer complexes with π-, σ-, and vacant orbital acceptors, exhibiting antibacterial activities .

- Basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for local anesthetic activity .

- While not directly related to N1-(1-naphthyl)-3,4,5-trimethoxybenzamide, it’s worth noting that certain basic esters of 3,4,5-trimethoxybenzoic acid have been studied for antihypertensive activity .

Fluoride Ion Recognition

Colorimetric Analysis of Arylamine Drugs

Antibacterial Activities and Charge Transfer Complexes

Local Anesthetic Activity

Antihypertensive Activity

Enhanced Anticancer Profile

Orientations Futures

While specific future directions for 3,4,5-trimethoxy-N-1-naphthylbenzamide are not mentioned in the literature, related compounds such as resveratrol and its natural analogue 3,4′,5-trans-Trimethoxystilbene have shown potential in cancer research . This suggests that similar compounds could also have potential applications in medical and pharmaceutical research.

Mécanisme D'action

Target of Action

A structurally similar compound, n-1-naphthylphthalamic acid (npa), has been found to interact with pin-formed (pin) auxin transporters . These transporters play a crucial role in the directional intercellular transport of the phytohormone auxin, which is essential for plant growth and development .

Mode of Action

NPA directly associates with and inhibits PIN auxin transporters . This inhibition affects the polar auxin transport, leading to changes in plant growth and development .

Biochemical Pathways

The inhibition of pin auxin transporters by npa affects the auxin pathway . This pathway is responsible for regulating various processes in plants, including cell expansion, division, and differentiation .

Result of Action

The inhibition of pin auxin transporters by npa can lead to changes in plant growth and development, including alterations in cell expansion, division, and differentiation .

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-naphthalen-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-12H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWASYLLUIBHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-naphthyl)-3,4,5-trimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5673885.png)

![10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5673902.png)

![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5673905.png)

![9-{[2-(methylthio)pyridin-3-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5673906.png)

![2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5673918.png)

![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5673923.png)

![2-{3-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-4,5-dimethyl-1H-benzimidazole](/img/structure/B5673924.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5673946.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5673963.png)

![4-[(4-bromo-2-fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5673965.png)